molecular formula C7H5N5O8 B14428408 2-Methyl-3,4,5,6-tetranitroaniline CAS No. 84432-57-5

2-Methyl-3,4,5,6-tetranitroaniline

Cat. No.: B14428408
CAS No.: 84432-57-5
M. Wt: 287.14 g/mol
InChI Key: FFAPIRAPCNRVAK-UHFFFAOYSA-N
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Description

2-Methyl-3,4,5,6-tetranitroaniline is an organic compound with the molecular formula C7H5N5O8. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by nitro groups and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4,5,6-tetranitroaniline typically involves the nitration of 2-methylaniline (o-toluidine). The process includes multiple nitration steps using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to avoid decomposition and ensure the complete nitration of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4,5,6-tetranitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3,4,5,6-tetranitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and explosives.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4,5,6-tetranitroaniline in biological systems involves the interaction of its nitro groups with cellular components. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitroaniline: Another nitroaniline derivative with similar explosive properties.

    2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro group arrangement.

    Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): A nitroamine compound used in military applications.

Uniqueness

Its high nitrogen content makes it particularly valuable in the field of explosives and as a precursor for other nitrogen-rich compounds .

Properties

CAS No.

84432-57-5

Molecular Formula

C7H5N5O8

Molecular Weight

287.14 g/mol

IUPAC Name

2-methyl-3,4,5,6-tetranitroaniline

InChI

InChI=1S/C7H5N5O8/c1-2-3(8)5(10(15)16)7(12(19)20)6(11(17)18)4(2)9(13)14/h8H2,1H3

InChI Key

FFAPIRAPCNRVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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